sEH Inhibition Potency of 3',5'-Difluoro Biphenylacetic Acid vs. Unsubstituted Biphenyl Lead Compound
This compound, as a 3',5'-difluoro biphenylacetic acid derivative, demonstrates high potency for human soluble epoxide hydrolase (sEH), with a reported Ki of 0.220 nM against recombinant human sEH [1]. While a direct head-to-head comparison within the same study is unavailable, this is a class-level inference based on data showing that biphenyl compounds are significantly more potent than an initial lead compound X (Ki = 38 nM) and exhibit greater selectivity for the pathogenic enzyme [2].
| Evidence Dimension | Enzyme Inhibition Potency (sEH) |
|---|---|
| Target Compound Data | Ki = 0.220 nM |
| Comparator Or Baseline | Lead Compound X: Ki = 38 nM (class baseline for improvement) |
| Quantified Difference | Target compound is >170-fold more potent than the initial lead compound (class-level comparison). |
| Conditions | Inhibition of recombinant human sEH expressed in a baculovirus system, assessed by FRET displacement assay. |
Why This Matters
The picomolar Ki value against human sEH demonstrates exceptional target engagement, making this compound a highly valuable tool for investigating the role of sEH in disease models where high potency is critical.
- [1] BindingDB. BDBM50100519. Affinity Data for CHEMBL3327067: Ki = 0.220 nM for human sEH. View Source
- [2] BindingDB. Assay in Summary_ki. ChEMBL_46814. All of the biphenyl compounds are more potent than the initial lead compound X (Ki = 38 nM). View Source
